![molecular formula C8H8Cl2O B12804025 2,4-Dichloro-3-ethylphenol CAS No. 121518-45-4](/img/structure/B12804025.png)
2,4-Dichloro-3-ethylphenol
Overview
Description
Phenol, 2,4-dichloro-3-ethyl- is a chlorinated derivative of phenol with the molecular formula C8H8Cl2O. This compound is known for its distinctive chemical properties and is used in various industrial and scientific applications. It is a white solid that is mildly acidic and has a phenolic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dichloro-3-ethyl- can be synthesized through the chlorination of 3-ethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_10\text{O} + 2\text{Cl}_2 \rightarrow \text{C}_8\text{H}_8\text{Cl}_2\text{O} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Phenol, 2,4-dichloro-3-ethyl- often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-3-ethyl- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group and the electron-withdrawing chlorine atoms.
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form less chlorinated phenols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4), and halogenating agents (e.g., Cl2/FeCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrated, sulfonated, or halogenated derivatives of Phenol, 2,4-dichloro-3-ethyl-.
Oxidation: Major products include quinones and other oxidized phenolic compounds.
Reduction: Products include less chlorinated phenols and other reduced derivatives.
Scientific Research Applications
Phenol, 2,4-dichloro-3-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-3-ethyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cell membranes, causing structural damage and increased permeability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the ethyl group.
3,5-Dichloro-2-hydroxybenzoic acid: Contains additional functional groups that confer different chemical properties.
2,4,6-Trichlorophenol: Contains an additional chlorine atom, leading to increased reactivity.
Uniqueness
Phenol, 2,4-dichloro-3-ethyl- is unique due to the presence of both chlorine atoms and an ethyl group, which influence its reactivity and interactions with other molecules. This combination of substituents makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Biological Activity
2,4-Dichloro-3-ethylphenol (DCEEP) is a chlorinated phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with DCEEP.
Chemical Structure and Properties
DCEEP is characterized by its molecular formula and features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an ethyl group at the 3 position. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.
Biological Activities
1. Antimicrobial Properties
DCEEP exhibits significant antimicrobial activity, primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of microbial cells, increasing permeability and leading to leakage of cellular contents, ultimately resulting in cell death. Studies have shown its effectiveness against a broad spectrum of microorganisms, including various bacteria and fungi.
2. Mechanism of Action
The mechanism by which DCEEP exerts its biological effects involves several pathways:
- Membrane Disruption : DCEEP interacts with cellular membranes, compromising their integrity and function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, affecting cellular metabolism and growth .
- Molecular Target Interaction : DCEEP can bind to proteins or nucleic acids, altering their functions and potentially leading to apoptosis in susceptible cells.
Case Studies and Experimental Data
Several studies have investigated the biological activity of DCEEP:
- A study demonstrated that DCEEP displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the microorganism tested.
- Another research highlighted the compound's effectiveness against fungal strains, showing a similar range of MIC values, indicating its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis
Compound | Antimicrobial Activity | Mechanism of Action |
---|---|---|
This compound | High | Membrane disruption, enzyme inhibition |
6-Amino-2,4-dichloro-3-ethylphenol | Moderate | Similar mechanisms as DCEEP |
2,4-Dichlorophenol | Variable | Primarily enzymatic conversion |
Applications in Industry and Medicine
DCEEP's antimicrobial properties make it valuable in various applications:
- Pharmaceuticals : Potential development of new antimicrobial agents.
- Agriculture : Use as a component in herbicides or fungicides.
- Industrial Disinfectants : Effective in formulations aimed at controlling microbial contamination in various settings.
Properties
IUPAC Name |
2,4-dichloro-3-ethylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWRJWKQDWKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074121 | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121518-45-4, 113220-57-8 | |
Record name | 2,4-Dichloro-3-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121518-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113220578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121518454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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